N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide
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Overview
Description
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is a compound that features a brominated phenyl ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide typically involves the bromination of an imidazole derivative followed by acylation. One common method includes the bromination of 1H-imidazole using bromine in acetic acid, followed by coupling with 2-bromo-4-nitroaniline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of an imidazole N-oxide.
Scientific Research Applications
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is not well-studied. compounds containing imidazole rings often interact with biological targets such as enzymes or receptors through hydrogen bonding and π-π interactions. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: A simpler analog that lacks the acetamide group.
N-(2,5-Dimethoxyphenyl)-1H-imidazol-4-amine: Contains a methoxy-substituted phenyl ring instead of a bromo-substituted one.
N-(3-Phenoxyphenyl)-1H-imidazol-4-amine: Features a phenoxy group instead of a bromo group.
Uniqueness
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is unique due to the presence of both a brominated phenyl ring and an imidazole moiety, which can confer distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.
Properties
CAS No. |
89250-36-2 |
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Molecular Formula |
C11H10BrN3O |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
N-[2-bromo-4-(1H-imidazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H10BrN3O/c1-7(16)15-10-3-2-8(4-9(10)12)11-5-13-6-14-11/h2-6H,1H3,(H,13,14)(H,15,16) |
InChI Key |
TZQTTXLNMPIKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CN=CN2)Br |
Origin of Product |
United States |
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